molecular formula C24H20F12N4S2 B12069441 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea CAS No. 1203578-71-5

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea

Cat. No.: B12069441
CAS No.: 1203578-71-5
M. Wt: 656.6 g/mol
InChI Key: VALSAKIMMYEMHC-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea is a complex organic compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is characterized by the presence of multiple trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with appropriate amines under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic transformations, particularly in hydrogen-bonding catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials and as a reagent in chemical synthesis

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea involves its ability to form strong hydrogen bonds with substrates, thereby stabilizing transition states and facilitating various chemical reactions. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a highly effective catalyst in hydrogen-bonding catalysis .

Comparison with Similar Compounds

Similar compounds to 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea include:

  • 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • 3,5-Bis(trifluoromethyl)aniline

These compounds share similar structural features but differ in their reactivity and applications. The presence of multiple trifluoromethyl groups in these compounds contributes to their unique chemical properties and makes them valuable in various research and industrial applications .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]cyclohexyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F12N4S2/c25-21(26,27)11-5-12(22(28,29)30)8-15(7-11)37-19(41)39-17-3-1-2-4-18(17)40-20(42)38-16-9-13(23(31,32)33)6-14(10-16)24(34,35)36/h5-10,17-18H,1-4H2,(H2,37,39,41)(H2,38,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALSAKIMMYEMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148309
Record name N,N′′-1,2-Cyclohexanediylbis[N′-[3,5-bis(trifluoromethyl)phenyl]thiourea]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203578-71-5
Record name N,N′′-1,2-Cyclohexanediylbis[N′-[3,5-bis(trifluoromethyl)phenyl]thiourea]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203578-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′′-1,2-Cyclohexanediylbis[N′-[3,5-bis(trifluoromethyl)phenyl]thiourea]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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